N-(2,5-dimethoxyphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide
Description
N-(2,5-dimethoxyphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide is a synthetic small molecule characterized by a fused furopyridine core (furo[3,2-b]pyridine) substituted with a methyl group at position 5 and a carboxamide moiety at position 2. The carboxamide is further functionalized with a 2,5-dimethoxyphenyl group. The dimethoxyphenyl substituent may enhance solubility and modulate electronic properties, while the methyl group could influence steric effects and metabolic stability.
Properties
IUPAC Name |
N-(2,5-dimethoxyphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4/c1-10-4-6-15-13(18-10)9-16(23-15)17(20)19-12-8-11(21-2)5-7-14(12)22-3/h4-9H,1-3H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAEMEBZTQSQPLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)OC(=C2)C(=O)NC3=C(C=CC(=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,5-Dimethoxyphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide is a synthetic compound belonging to the class of heterocyclic compounds. Its unique structural framework, which includes a furo[3,2-b]pyridine core and a carboxamide functional group, makes it a subject of interest in medicinal chemistry and pharmacological research. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C17H18N2O3
- Molecular Weight : 298.34 g/mol
This compound features:
- A furo[3,2-b]pyridine ring system.
- A carboxamide functional group.
- Two methoxy groups on the aromatic ring.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. Studies suggest that it may modulate the activity of various enzymes and receptors, leading to alterations in cellular signaling pathways.
Potential Mechanisms Include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in key metabolic pathways.
- Receptor Modulation : It can bind to receptors influencing neurotransmitter systems or growth factor signaling.
Anticancer Activity
Research has indicated that compounds with similar structures exhibit promising anticancer properties. For instance, derivatives of furo[3,2-b]pyridine have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
Antimicrobial Activity
Studies have also explored the antimicrobial potential of this compound. Preliminary findings suggest activity against both Gram-positive and Gram-negative bacteria.
| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 | |
| Escherichia coli | 64 |
Case Studies
-
Case Study on Anticancer Properties :
A study conducted on the effects of this compound on glioblastoma cells revealed that the compound significantly reduced cell viability in a dose-dependent manner. The mechanism was linked to the induction of apoptosis via caspase activation. -
Case Study on Antimicrobial Effects :
Another investigation assessed the antimicrobial efficacy against various pathogens. The results indicated that the compound exhibited significant antibacterial activity compared to standard antibiotics, suggesting its potential as a lead compound in antimicrobial drug development.
Research Findings
Recent studies have focused on optimizing the synthesis and enhancing the biological activity of this compound through structural modifications. Computational modeling has been employed to predict interactions with biological targets and assess pharmacokinetic properties such as lipophilicity and blood-brain barrier penetration.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of N-(2,5-dimethoxyphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide can be contextualized by comparing it to analogous furopyridine derivatives. Below is a detailed analysis of key differences and their implications:
Structural Comparison with 6-Chloro-2-(4-Fluorophenyl)-N-Methyl-5-(3-((1-(Pyrimidin-2-yl)cyclopropyl)carbamoyl)phenyl)Furo[2,3-b]pyridine-3-carboxamide ()
This compound, synthesized in , shares a furopyridine core but differs in substitution patterns and functional groups:
Hypothetical Activity Profiles
- Compound : The pyrimidine-cyclopropylcarbamoyl group is reminiscent of kinase inhibitors (e.g., EGFR or BTK inhibitors), implying possible anticancer or anti-inflammatory activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
